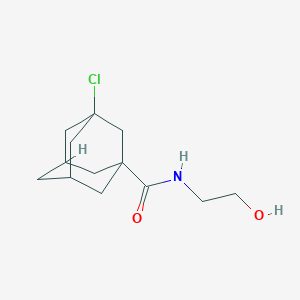![molecular formula C19H25N3 B4974393 N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine, also known as BCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPM is a potent and selective inhibitor of the protein kinase C (PKC) family, which has been implicated in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine is a potent and selective inhibitor of PKC, which is a family of serine/threonine kinases that play important roles in a wide range of cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. This compound inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In the brain, this compound has been shown to impair synaptic plasticity and memory formation. Additionally, this compound has been shown to inhibit the release of insulin from pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine in lab experiments is its high potency and selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine. One area of interest is the development of more potent and selective inhibitors of PKC, which could be used to investigate the role of PKC in a wider range of cellular processes. Additionally, there is interest in investigating the use of PKC inhibitors as potential therapeutics for cancer and other diseases. Finally, there is interest in investigating the role of PKC in other physiological processes, such as inflammation and immune function.
Synthesemethoden
The synthesis of N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine involves a multi-step process that begins with the reaction of 2-methylpyridine with benzyl chloride to form N-benzyl-2-methylpyridin-3-amine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-benzyl-3-[(cyclopentylamino)methyl]-2-methylpyridinamine. Finally, the methyl group on the pyridine nitrogen is methylated using methyl iodide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine has been used extensively in scientific research to investigate the role of PKC in various cellular processes. For example, this compound has been used to study the effects of PKC inhibition on cancer cell growth and apoptosis. Additionally, this compound has been used to investigate the role of PKC in synaptic plasticity and memory formation in the brain.
Eigenschaften
IUPAC Name |
N-benzyl-3-[(cyclopentylamino)methyl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-22(15-16-8-3-2-4-9-16)19-17(10-7-13-20-19)14-21-18-11-5-6-12-18/h2-4,7-10,13,18,21H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHEBXVVPFZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)

![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)